molecular formula C10H12N2 B13661224 4-(Aminomethyl)-3-ethylbenzonitrile

4-(Aminomethyl)-3-ethylbenzonitrile

Cat. No.: B13661224
M. Wt: 160.22 g/mol
InChI Key: XQYUUMUWYVNZTJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethylbenzonitrile is an organic compound with the molecular formula C10H12N2 It features a benzene ring substituted with an aminomethyl group at the 4-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-ethylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of ethylbenzene to introduce the nitrile group, followed by reduction to form the corresponding amine .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitrile group in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-3-ethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Aminomethyl)-3-ethylbenzonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethylbenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme-catalyzed reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Its combination of an aminomethyl and ethyl group on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2,7,12H2,1H3

InChI Key

XQYUUMUWYVNZTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CN

Origin of Product

United States

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